2-Chloro-1-(2-dimethylaminomethyl-piperidin-1-yl)-ethanone
CAS No.:
Cat. No.: VC13448061
Molecular Formula: C10H19ClN2O
Molecular Weight: 218.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19ClN2O |
|---|---|
| Molecular Weight | 218.72 g/mol |
| IUPAC Name | 2-chloro-1-[2-[(dimethylamino)methyl]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C10H19ClN2O/c1-12(2)8-9-5-3-4-6-13(9)10(14)7-11/h9H,3-8H2,1-2H3 |
| Standard InChI Key | CFRMTAOCMMXLNU-UHFFFAOYSA-N |
| SMILES | CN(C)CC1CCCCN1C(=O)CCl |
| Canonical SMILES | CN(C)CC1CCCCN1C(=O)CCl |
Introduction
2-Chloro-1-(2-dimethylaminomethyl-piperidin-1-yl)-ethanone is a halogenated ketone classified as an alkyl halide due to its chloro group. This compound is of significant interest in medicinal chemistry and organic synthesis, serving as a versatile intermediate in pharmaceutical development. Its structural complexity enables diverse chemical reactivity and potential biological applications.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 218.73 g/mol.
Structural Features
The compound contains:
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A chloroacetyl functional group.
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A piperidine ring with a dimethylaminomethyl substituent at the second position.
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A ketone group adjacent to the chloro group.
Computed Descriptors
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IUPAC Name: 2-chloro-1-[2-(dimethylaminomethyl)piperidin-1-yl]ethanone.
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SMILES Notation:
CC(C)N(C)CC1CCN(CC1)C(=O)CCl.
General Synthetic Route
The synthesis typically involves:
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Reacting 3-dimethylaminopiperidine with chloroacetyl chloride under controlled conditions.
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The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of chloroacetyl chloride, forming the desired product.
Mechanism of Action
The compound's biological activity stems from its ability to interact with biological targets via:
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Covalent modification of nucleophilic sites on proteins or enzymes.
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Potential inhibition of enzymes through interaction at active sites.
Applications
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Pharmaceutical Intermediate: Used in synthesizing drugs targeting central nervous system disorders.
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Organic Synthesis: Functions as a building block for more complex molecules due to its reactive chloro and ketone groups.
Spectroscopy
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NMR (Nuclear Magnetic Resonance): Provides detailed information about the molecular structure, confirming the positions of functional groups.
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IR (Infrared Spectroscopy): Identifies characteristic functional groups like ketones (C=O stretch ~1700 cm) and C-Cl bonds.
X-ray Crystallography
This technique can elucidate the three-dimensional structure, revealing potential interactions with biological targets.
Hazards
As a halogenated ketone, it may:
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Be irritant to skin and eyes.
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Require careful handling to avoid inhalation or ingestion.
Storage Recommendations
Store in a cool, dry place away from strong oxidizing agents or moisture to prevent degradation.
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